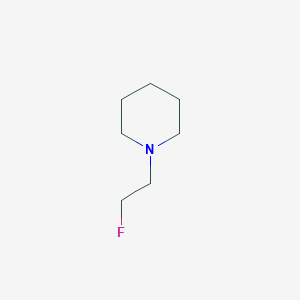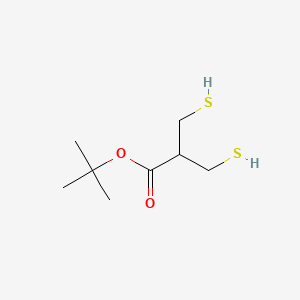![molecular formula C9H7NO4S B13172838 5-[2-(Hydroxymethyl)-1,3-thiazol-4-yl]furan-3-carboxylic acid](/img/structure/B13172838.png)
5-[2-(Hydroxymethyl)-1,3-thiazol-4-yl]furan-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[2-(Hydroxymethyl)-1,3-thiazol-4-yl]furan-3-carboxylic acid is a complex organic compound that features both a thiazole and a furan ring in its structure. This compound is of significant interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of both thiazole and furan rings makes it a versatile molecule with unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(Hydroxymethyl)-1,3-thiazol-4-yl]furan-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring followed by the introduction of the furan ring. The reaction conditions often require specific catalysts and reagents to ensure the correct formation of the rings and the hydroxymethyl group.
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalytic processes due to their efficiency and selectivity. Enzymatic catalysis can be employed to achieve high yields under mild conditions, making it a more sustainable and cost-effective method compared to traditional chemical synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
5-[2-(Hydroxymethyl)-1,3-thiazol-4-yl]furan-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The thiazole and furan rings can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a wide range of derivatives .
Wissenschaftliche Forschungsanwendungen
5-[2-(Hydroxymethyl)-1,3-thiazol-4-yl]furan-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of polymers and other materials
Wirkmechanismus
The mechanism of action of 5-[2-(Hydroxymethyl)-1,3-thiazol-4-yl]furan-3-carboxylic acid involves its interaction with specific molecular targets. The thiazole and furan rings can interact with enzymes and receptors, influencing various biochemical pathways. The hydroxymethyl group can undergo oxidation or reduction, leading to the formation of active metabolites that exert biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
2,5-Furandicarboxylic acid: A furan derivative with two carboxylic acid groups.
5-Hydroxymethyl-2-furancarboxylic acid: A furan derivative with a hydroxymethyl group and a carboxylic acid group.
2-Furoic acid: A simpler furan derivative with a single carboxylic acid group.
Uniqueness
What sets 5-[2-(Hydroxymethyl)-1,3-thiazol-4-yl]furan-3-carboxylic acid apart is the presence of both thiazole and furan rings, which confer unique chemical properties and reactivity.
Eigenschaften
Molekularformel |
C9H7NO4S |
|---|---|
Molekulargewicht |
225.22 g/mol |
IUPAC-Name |
5-[2-(hydroxymethyl)-1,3-thiazol-4-yl]furan-3-carboxylic acid |
InChI |
InChI=1S/C9H7NO4S/c11-2-8-10-6(4-15-8)7-1-5(3-14-7)9(12)13/h1,3-4,11H,2H2,(H,12,13) |
InChI-Schlüssel |
HCOBCCPQGBBTBD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(OC=C1C(=O)O)C2=CSC(=N2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methyl-5-[(methylamino)methyl]-1H-imidazole-2-carbonitrile](/img/structure/B13172755.png)
![3-{[(Pyridin-3-yl)methyl]amino}-1lambda6-thietane-1,1-dione](/img/structure/B13172759.png)
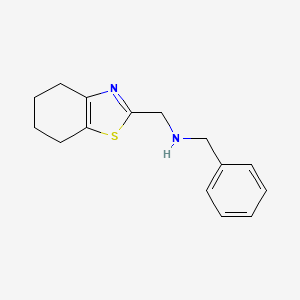
![5-Amino-1-[(benzyloxy)methyl]-6-methyl-1,2-dihydropyridin-2-one](/img/structure/B13172770.png)
![(1R)-2-Methyl-1-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propan-1-amine](/img/structure/B13172773.png)
![[1-(Chloromethyl)cyclohexyl]benzene](/img/structure/B13172778.png)
![5-Methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B13172786.png)
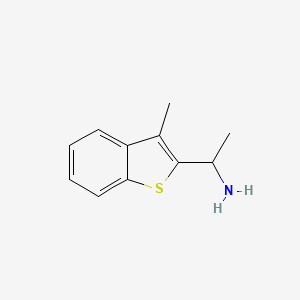
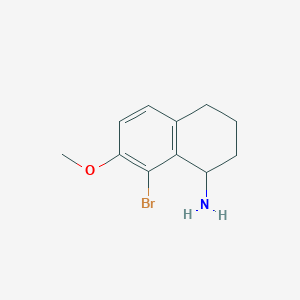

![2-Chloro-1-[2,5-dimethyl-1-[4-(methylthio)phenyl]-1H-pyrrol-3-yl]ethanone](/img/structure/B13172816.png)
